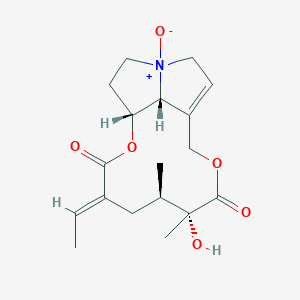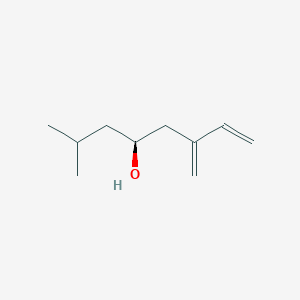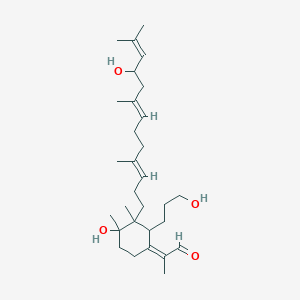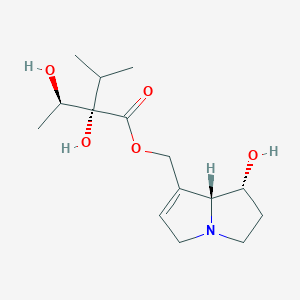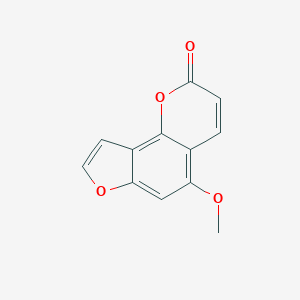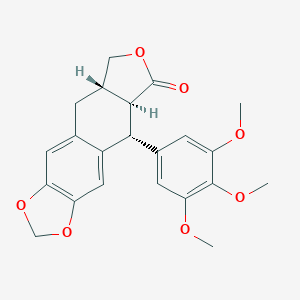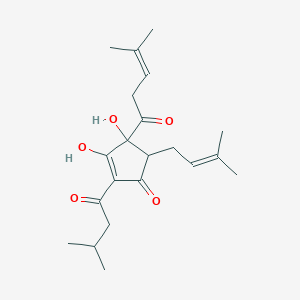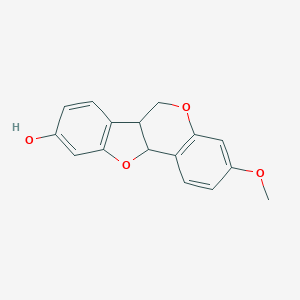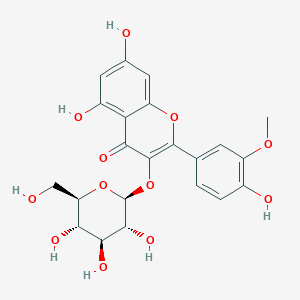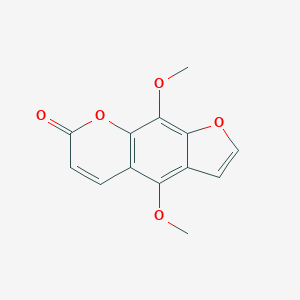
イソシリビンA
概要
説明
Isosilybin A is a flavonolignan compound isolated from the seeds of the milk thistle plant, Silybum marianum. It is one of the major constituents of silymarin, a mixture of flavonolignans known for their medicinal properties, particularly for liver protection. Isosilybin A has been studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities .
科学的研究の応用
作用機序
The mechanism of action of isosilybin A involves multiple molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing cell cycle arrest and apoptosis in cancer cells by modulating the expression of cyclins, cyclin-dependent kinases, and apoptosis regulators
Safety and Hazards
Isosilybin A should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Isosilybin A interacts with various enzymes and proteins to exert its effects. It has been found to inhibit growth and induce apoptosis in human prostate cancer cells
Cellular Effects
Isosilybin A has been shown to have significant effects on various types of cells, particularly cancer cells. In human prostate cancer cells, Isosilybin A treatment resulted in growth inhibition and cell death, along with a strong G1 arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of Isosilybin A involves a decrease in the levels of cyclins and cyclin-dependent kinases, but an increase in p21, p27, and p53 levels . It also induces apoptosis accompanied by an increase in the cleavage of poly (ADP-ribose) polymerase, caspase-9, and caspase-3, and a decrease in survivin levels .
Temporal Effects in Laboratory Settings
The effects of Isosilybin A over time in laboratory settings are still being studied. It has been observed that the antiproliferative and cytotoxic potentials of Isosilybin A are much lesser in non-neoplastic human prostate epithelial cells, suggesting a transformation-selective effect .
Dosage Effects in Animal Models
Its promising activity against prostate cancer has sparked interest in this area .
Metabolic Pathways
It is known that it is a constituent of silymarin, which has been used for centuries for the treatment of liver disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isosilybin A involves several steps, including the formation of a chalcone intermediate followed by cyclization to form the benzopyranone ring. A biomimetic strategy has been employed to achieve the total synthesis of isosilybin A, utilizing asymmetric Sharpless dihydroxylation and Mitsunobu inversion transformations to selectively synthesize the benzodioxane ring systems .
Industrial Production Methods
Industrial production of isosilybin A typically involves the extraction of silymarin from milk thistle seeds using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extract is then purified to isolate isosilybin A along with other flavonolignans .
化学反応の分析
Types of Reactions
Isosilybin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioavailability and therapeutic efficacy .
Common Reagents and Conditions
Common reagents used in the reactions involving isosilybin A include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of isosilybin A include its hydroxylated, glycosylated, and sulfated derivatives. These derivatives often exhibit improved pharmacological properties compared to the parent compound .
類似化合物との比較
Isosilybin A is structurally similar to other flavonolignans found in silymarin, such as silybin A, silybin B, isosilybin B, silychristin, and silydianin. it is unique in its specific stereochemistry and biological activity. Compared to isosilybin B, isosilybin A has shown distinct antiproliferative and cytotoxic effects on prostate cancer cells .
List of Similar Compounds
- Silybin A
- Silybin B
- Isosilybin B
- Silychristin
- Silydianin
Is there anything else you would like to know about isosilybin A?
特性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQAOULAVFHKBX-HKTJVKLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453675 | |
| Record name | Isosilibinin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142796-21-2 | |
| Record name | Isosilybin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosilibinin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOSILYBIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHN3Q9H3DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Isosilybin A exert its anticancer effects?
A1: Isosilybin A induces apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways involved in cell survival and proliferation. Research suggests it achieves this by:
- Inhibiting Akt signaling: Isosilybin A decreases the levels of phosphorylated Akt (serine-473), a key protein kinase involved in cell growth and survival. []
- Suppressing NF-κB activity: It reduces the nuclear levels of NF-κB components (p50 and p65), hindering the activity of this transcription factor, which plays a crucial role in inflammation and cancer development. []
- Targeting the androgen receptor (AR): Isosilybin A downregulates AR expression, affecting the signaling pathway crucial for prostate cancer cell growth, particularly in androgen-dependent cancers. Notably, this downregulation occurs independently of caspase activation. []
Q2: What is the temporal sequence of events following Isosilybin A treatment in prostate cancer cells?
A2: Studies using temporal kinetics analysis revealed that Isosilybin A's primary effect is on the AR. A decrease in AR levels was observed as early as 4 hours post-treatment. This was followed by caspase activation and the induction of apoptosis, both becoming evident after 12 hours. []
Q3: Does Isosilybin A demonstrate selectivity towards cancer cells?
A3: Yes, Isosilybin B and Isosilybin A exhibit significantly lower antiproliferative and cytotoxic effects in non-neoplastic human prostate epithelial cells (PWR-1E) compared to prostate cancer cell lines (LNCaP and 22Rv1), indicating a degree of selectivity towards transformed cells. []
Q4: Beyond its anticancer effects, does Isosilybin A interact with other cellular targets?
A4: Yes, Isosilybin A has been identified as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). [] It binds to PPARγ, causing transactivation and potentially influencing glucose and lipid metabolism. This finding suggests therapeutic potential beyond cancer treatment.
Q5: How does Isosilybin A impact cholesterol efflux?
A5: Isosilybin A induces the expression of ATP-binding cassette transporter A1 (ABCA1) in THP-1 macrophages. [] ABCA1 is a crucial transporter protein involved in cholesterol efflux. This finding, coupled with its PPARγ agonist activity, suggests potential benefits for cardiovascular health.
Q6: What is the molecular formula and weight of Isosilybin A?
A6: While the provided texts don't explicitly state the molecular formula and weight, they mention that Isosilybin A is a diastereoisomer of silybin A. Based on this information and external sources, we can deduce:
Q7: How was the complete stereochemical assignment of Isosilybin A determined?
A7: The complete stereochemistry of Isosilybin A, including its absolute configuration at C-2, C-3, C-7', and C-8', was elucidated through a combination of techniques: [, , ]
Q8: Are there formulations that improve the bioavailability of Isosilybin A?
A8: While the texts don't directly compare formulations for Isosilybin A, research has explored improving the bioavailability of its related compound, silibinin. For example, a phase I clinical trial investigated a silybin-phytosome formulation in prostate cancer patients, which showed enhanced bioavailability compared to unformulated silibinin. [] Similar formulation strategies might be applicable to Isilybin A to overcome its limited bioavailability.
Q9: What is known about the absorption and metabolism of Isosilybin A in humans?
A9: Pharmacokinetic studies on milk thistle extracts in humans reveal that Isosilybin A, like other silymarin flavonolignans, undergoes rapid absorption and elimination. [] It is extensively metabolized, primarily via sulfation and glucuronidation, leading to the formation of conjugated metabolites. These metabolites are the predominant forms found in plasma, with significantly higher AUC0→∞ values compared to the free (unconjugated) forms. [] The disposition of Isosilybin A appears to be stereoselective, as its clearance differs from its diastereoisomer, Isosilybin B. []
Q10: Has the anticancer activity of Isosilybin A been demonstrated in animal models?
A10: Yes, Isosilybin A exhibits promising anticancer activity in vivo. For instance, oral administration of Isosilybin A effectively inhibits the growth of human prostate cancer DU145 xenografts in athymic nude mice. [, ] Furthermore, it demonstrates anti-angiogenic properties, suppressing tumor growth by targeting VEGF-VEGFR signaling and inhibiting angiogenesis biomarkers. []
Q11: Are there clinical trials evaluating the efficacy of Isosilybin A?
A11: While the provided texts do not mention clinical trials specifically investigating Isosilybin A, they highlight a phase I clinical trial examining the pharmacokinetics of silybin-phytosome in prostate cancer patients. [] Additionally, studies have investigated the effects of standardized silymarin, which contains Isosilybin A, in patients with chronic hepatitis C, although the specific contribution of Isosilybin A to the observed effects remains unclear. [, , ] Further clinical investigations are warranted to determine the therapeutic potential of Isosilybin A in various disease contexts.
Q12: What analytical techniques are commonly employed to quantify Isosilybin A?
A12: Several analytical techniques have been used to identify, separate, and quantify Isosilybin A and other silymarin components in various matrices:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is widely used for the separation and quantification of Isosilybin A in milk thistle extracts, biological samples, and formulations. [, , , , ]
- Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS): This highly sensitive and specific technique is used for quantifying Isosilybin A and its metabolites in complex biological matrices like human serum. [, ]
- Capillary electrophoresis (CE): CE provides an alternative method for separating and quantifying Isosilybin A and other flavonolignans in silymarin, offering high resolution and efficiency. []
Q13: Does the presence or absence of specific functional groups within the Isosilybin A molecule influence its activity?
A13: While the provided texts don't delve into detailed SAR studies focusing on specific functional groups within Isosilybin A, research on related flavonolignans suggests that modifications to the core structure can significantly impact their biological activities. [] Future studies should systematically investigate the impact of modifying individual functional groups within Isosilybin A to gain a more comprehensive understanding of its SAR profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



